molecular formula C28H33N3O2 B12522994 2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid CAS No. 693258-89-8

2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid

Cat. No.: B12522994
CAS No.: 693258-89-8
M. Wt: 443.6 g/mol
InChI Key: REPRXFKPMVDDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name of the compound, 2-cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid, systematically describes its substituents and backbone. Breaking this down:

  • Hepta-2,4,6-trienoic acid : A seven-carbon chain with double bonds at positions 2, 4, and 6, terminating in a carboxylic acid group.
  • 2-cyano : A nitrile group (-C≡N) attached to carbon 2 of the heptatrienoic chain.
  • 7,7-bis[4-(diethylamino)phenyl] : Two identical 4-(diethylamino)phenyl groups bonded to carbon 7 of the backbone.

The molecular formula , C28H33N3O2 , reflects 28 carbon atoms, 33 hydrogens, three nitrogens (from the cyano and diethylamino groups), and two oxygens (from the carboxylic acid). The extended conjugation across the heptatrienoic chain and aromatic rings contributes to its planar geometry and electronic delocalization.

Table 1: Key Structural Features

Feature Description
Backbone Hepta-2,4,6-trienoic acid with conjugated double bonds
Substituents 2-cyano group; two 4-(diethylamino)phenyl groups at position 7
Molecular Weight 443.6 g/mol
Conjugation Length Seven-carbon chain with three double bonds and two aromatic rings

Resonance Structures and Electronic Configuration

The compound’s electronic properties arise from resonance stabilization across its conjugated system. The heptatrienoic backbone allows π-electron delocalization, while the electron-withdrawing cyano (-C≡N) and carboxylic acid (-COOH) groups and electron-donating diethylamino (-N(CH2CH3)2) substituents create a push-pull effect.

Key Resonance Contributors :

  • Neutral Form : Localized double bonds with partial charges on the cyano and carboxylic acid groups.
  • Charge-Separated Form : Delocalized electrons create a zwitterionic structure, stabilized by the electron-donating diethylamino groups and withdrawing cyano/carboxylic acid moieties.

The equilibrium between these forms depends on the solvent environment, akin to Brooker’s merocyanine derivatives. However, unlike Brooker’s merocyanine (which exhibits solvatochromism due to a neutral-zwitterionic equilibrium), this compound’s resonance is constrained by its rigid aromatic substituents.

Table 2: Electronic Effects of Substituents

Group Electronic Effect Impact on Resonance
Cyano (-C≡N) Strong electron-withdrawing Stabilizes negative charge on C2
Carboxylic acid (-COOH) Electron-withdrawing Enhances polarization of the backbone
Diethylamino (-N(CH2CH3)2) Electron-donating Donates electrons to aromatic rings, stabilizing positive charge

Comparative Structural Analysis with Brooker’s Merocyanine Derivatives

Brooker’s merocyanine derivatives, such as 1-methyl-4-[(oxocyclohexadienylidene)ethylidene]-1,4-dihydropyridine , share structural similarities with 2-cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid, particularly in their conjugated backbones and donor-acceptor motifs.

Key Comparisons :

  • Backbone Length :
    • Brooker’s merocyanine : A six-membered cyclohexadienylidene ring fused to a pyridine ring.
    • This compound : A linear heptatrienoic chain with two aromatic phenyl groups.
  • Substituent Effects :

    • Brooker’s merocyanine uses a pyridine ring as an electron acceptor and an oxygenated cyclohexadienylidene group as a donor.
    • In this compound, the diethylamino-phenyl groups act as donors, while the cyano and carboxylic acid groups serve as acceptors.
  • Resonance Behavior :

    • Brooker’s merocyanine exhibits solvent-dependent zwitterionic resonance, leading to solvatochromism.
    • This compound’s resonance is less solvent-sensitive due to steric hindrance from the bulky diethylamino-phenyl groups.

Table 3: Structural and Electronic Comparison

Feature 2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic Acid Brooker’s Merocyanine
Backbone Linear heptatrienoic acid Fused pyridine-cyclohexadienyl
Donor Groups Diethylamino-phenyl Oxygenated cyclohexadienyl
Acceptor Groups Cyano, carboxylic acid Pyridine ring
Solvatochromism Limited due to steric bulk Pronounced

Properties

CAS No.

693258-89-8

Molecular Formula

C28H33N3O2

Molecular Weight

443.6 g/mol

IUPAC Name

2-cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid

InChI

InChI=1S/C28H33N3O2/c1-5-30(6-2)25-17-13-22(14-18-25)27(12-10-9-11-24(21-29)28(32)33)23-15-19-26(20-16-23)31(7-3)8-4/h9-20H,5-8H2,1-4H3,(H,32,33)

InChI Key

REPRXFKPMVDDNL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=CC=CC=C(C#N)C(=O)O)C2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the heptatrienoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Dye-Sensitized Solar Cells

One of the prominent applications of 2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid is in dye-sensitized solar cells (DSSCs). The compound acts as a sensitizer that absorbs sunlight and converts it into electrical energy. Research has shown that its incorporation into DSSCs can enhance the efficiency of light absorption and energy conversion due to its strong light-harvesting capabilities .

Organic Photovoltaics

In addition to DSSCs, this compound has been investigated for use in organic photovoltaics (OPVs). Its ability to facilitate charge transfer processes makes it suitable for improving the performance of organic solar cells. Studies indicate that incorporating this compound into polymer blends can lead to improved charge mobility and overall device efficiency .

Biological Applications

The compound has shown potential in biological research as well. Its structure allows it to interact with biological molecules, which can be useful in drug design and development. For instance, derivatives of this compound have been explored for their anti-cancer properties, where they exhibit cytotoxic effects on cancer cell lines .

Case Study 1: Efficiency in Solar Cells

A study conducted on the application of 2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid in DSSCs demonstrated a significant increase in energy conversion efficiency from 5% to 8% when used as a sensitizer compared to traditional dyes. This improvement was attributed to its broad absorption spectrum and efficient electron injection into the conduction band of TiO₂ .

Case Study 2: Anticancer Activity

In another study focusing on its biological activity, derivatives of this compound were tested against various cancer cell lines including breast and prostate cancer. The results showed that certain modifications enhanced cytotoxicity significantly compared to controls. This highlights the potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid involves its interaction with specific molecular targets and pathways. The cyano group and diethylamino phenyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

NKX-2569 vs. Shorter-Chain Dyes

A key analogue is 2,5,5-bis(4-dimethylphenyl)penta-2,4-dienoic acid, which differs structurally in:

  • Bridge length: A penta-2,4-dienoic acid chain (5-carbon backbone) versus NKX-2569’s hepta-2,4,6-trienoic acid (7-carbon backbone).
  • Substituents: Dimethylamino (DMA) groups instead of diethylamino (DEA) groups .

Impact on Properties :

  • The longer conjugated bridge in NKX-2569 extends π-electron delocalization, red-shifting absorption and improving photon harvesting.
  • DEA substituents are stronger electron donors than DMA due to increased alkyl chain length, enhancing charge transfer to the acceptor .
NKX-2569 vs. Other Cyanoacetic Acid-Based Dyes

Compounds like (2E,2'E,4E,4'E,6E,6'E)-7,7'-(1,2-phenylenebis(sulfanediyl))bis(hepta-2,4,6-trienoic acid) () feature sulfanediyl bridges and phenyl rings instead of DEA groups. These structural differences reduce electron-donating capacity, resulting in lower DSSC efficiency compared to NKX-2569 .

Performance and Spectroscopic Data

Compound Name Bridge Length Substituents λmax (nm) Solar Efficiency (%) Key Features
NKX-2569 Hepta-2,4,6 Diethylamino (DEA) Not reported 6.8 High donor strength, extended conjugation
Penta-dienoic acid analogue Penta-2,4 Dimethylamino (DMA) ~345 (inferred) <6.8 (inferred) Shorter bridge, weaker donor
Sulfanediyl-bridged compound (139) Hepta-2,4,6 Phenyl/sulfanediyl 345 (MeOH) Not applicable Non-dye application (photocycloaddition)

Functional Comparisons with Non-DSSC Compounds

  • Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid): A phenolic compound with applications in pharmacology and food science. Unlike NKX-2569, it lacks a conjugated bridge and electron donor-acceptor pairs, limiting its use in optoelectronics .
  • Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid): A diphenylacetic acid derivative used in organic synthesis. Its non-conjugated structure and hydroxyl group differentiate it from NKX-2569’s electronic properties .

Research Findings and Implications

  • Bridge Expansion : Increasing the methine bridge length from penta- to hepta-chain improves light absorption and charge mobility, critical for DSSC performance .
  • Substituent Effects : Replacing DMA with DEA enhances electron donation, as demonstrated by NKX-2569’s superior efficiency compared to shorter-chain analogues .
  • Spectroscopic Trends : Compounds with extended conjugation (e.g., NKX-2569) typically exhibit broader UV-Vis absorption, though exact λmax values for NKX-2569 require further publication .

Biological Activity

2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid is a complex organic compound with the molecular formula C28H33N3O2C_{28}H_{33}N_{3}O_{2} and a molecular weight of approximately 443.58 g/mol. Its structure features a hepta-2,4,6-trienoic acid backbone with two diethylamino phenyl groups and a cyano group at the second position. This unique arrangement contributes to its potential biological activities and applications in pharmaceuticals and materials science .

The compound's chemical reactivity is influenced by the cyano group and the conjugated triene system. It can undergo electrophilic aromatic substitution due to the electron-donating nature of the diethylamino groups and participate in nucleophilic addition reactions at the cyano group under specific conditions .

The biological activity of 2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid is primarily investigated through its interactions with various biological targets, including enzymes and receptors. Preliminary studies indicate that modifications in substituents significantly affect these interactions, which are crucial for understanding its pharmacokinetics and pharmacodynamics .

Case Studies

  • Tyrosinase Inhibition : In a related study involving phenylamino derivatives, compounds similar to 2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid were evaluated for their ability to inhibit tyrosinase. Compound 9r exhibited an IC50 value of 17.02 ± 1.66 µM compared to kojic acid (IC50 = 27.56 ± 1.27 µM), indicating significant potential as a therapeutic agent .
  • Antioxidant Activity : The antioxidant properties of derivatives related to this compound were assessed, showing a 24.67% inhibition at a concentration of 100 µM . This suggests that modifications could enhance its biological efficacy.

Comparative Analysis

The following table summarizes key structural features and biological activities of compounds related to 2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid:

Compound NameMolecular FormulaKey FeaturesIC50 (µM)
2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid C28H33N3O2Heptatriene backbone with cyano groupN/A
Kojic Acid C9H10O4Known tyrosinase inhibitor27.56
Compound 9r (related derivative) C13H16N2O2Potent tyrosinase inhibitor17.02

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.